molecular formula C7H7BrIN B2638039 (2-Bromo-3-iodophenyl)methanamine CAS No. 1261448-43-4

(2-Bromo-3-iodophenyl)methanamine

Cat. No.: B2638039
CAS No.: 1261448-43-4
M. Wt: 311.948
InChI Key: SFNGIIOXHMNDSC-UHFFFAOYSA-N
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Description

(2-Bromo-3-iodophenyl)methanamine is an organic compound with the molecular formula C7H7BrIN It is a halogenated derivative of phenylmethanamine, featuring both bromine and iodine atoms attached to the benzene ring

Scientific Research Applications

(2-Bromo-3-iodophenyl)methanamine has several applications in scientific research:

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “(2-Bromo-3-iodophenyl)methanamine” can be found online . It’s important to handle this compound with appropriate safety measures.

Mechanism of Action

Target of Action

The primary target of “(2-Bromo-3-iodophenyl)methanamine” is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections that require long-term therapy .

Mode of Action

The compound’s mode of action involves a pH-dependent process. Here’s how it works:

Action Environment

Environmental factors play a role in efficacy and stability:

    The compound’s activity depends on urinary pH. Acidic conditions enhance its effectiveness. Proper storage conditions are crucial for maintaining stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-iodophenyl)methanamine typically involves halogenation reactions. One common method is the bromination of 3-iodophenylmethanamine using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-iodophenyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-3-chlorophenyl)methanamine
  • (2-Iodo-3-bromophenyl)methanamine
  • (2-Fluoro-3-iodophenyl)methanamine

Uniqueness

(2-Bromo-3-iodophenyl)methanamine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated phenylmethanamines.

Properties

IUPAC Name

(2-bromo-3-iodophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNGIIOXHMNDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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